molecular formula C29H39N3O B11483786 1-(3-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(3-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11483786
M. Wt: 445.6 g/mol
InChI Key: ZIAWBIRTRVUACD-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with an undecyl halide to introduce the undecyl group.

    Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring by reacting the benzimidazole derivative with a suitable pyrrolidinone precursor under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylphenyl)-4-(1-decyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
  • 1-(3-methylphenyl)-4-(1-dodecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Uniqueness

1-(3-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is unique due to its specific structural features, such as the undecyl group and the combination of benzimidazole and pyrrolidinone moieties. These features may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C29H39N3O

Molecular Weight

445.6 g/mol

IUPAC Name

1-(3-methylphenyl)-4-(1-undecylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C29H39N3O/c1-3-4-5-6-7-8-9-10-13-19-31-27-18-12-11-17-26(27)30-29(31)24-21-28(33)32(22-24)25-16-14-15-23(2)20-25/h11-12,14-18,20,24H,3-10,13,19,21-22H2,1-2H3

InChI Key

ZIAWBIRTRVUACD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C

Origin of Product

United States

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